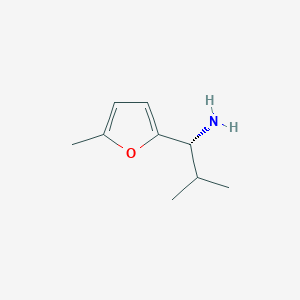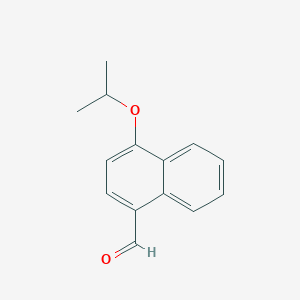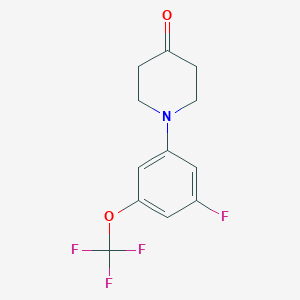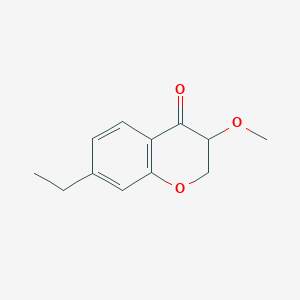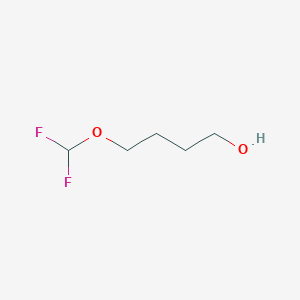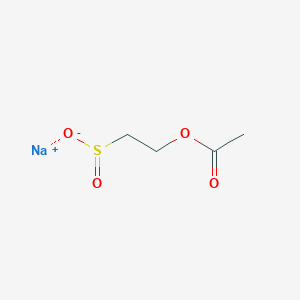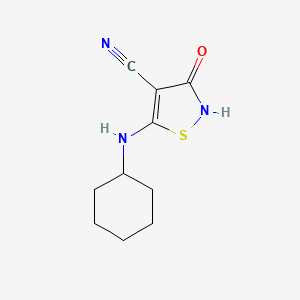![molecular formula C10H10O4 B15233979 2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid](/img/structure/B15233979.png)
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol . This compound is characterized by a dioxepine ring fused to a benzene ring, with a carboxylic acid functional group at the 9th position . It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with epoxides, followed by oxidation and subsequent carboxylation . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid: Similar structure but with the carboxylic acid group at the 8th position.
Indole derivatives: Share some structural similarities and biological activities.
Uniqueness
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid is unique due to its specific ring structure and functional group positioning, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
3,5-dihydro-2H-1,4-benzodioxepine-9-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c11-10(12)8-3-1-2-7-6-13-4-5-14-9(7)8/h1-3H,4-6H2,(H,11,12) |
Clave InChI |
GRDHHLANYIEBHY-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(CO1)C=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


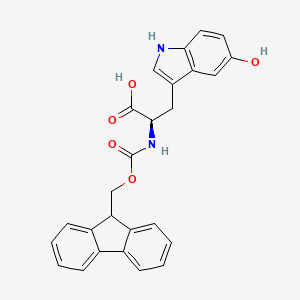
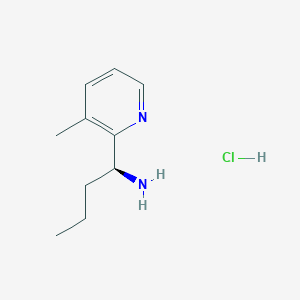
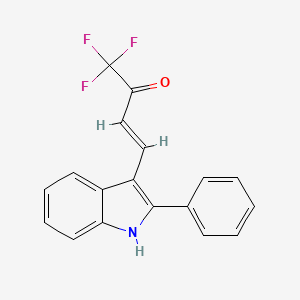
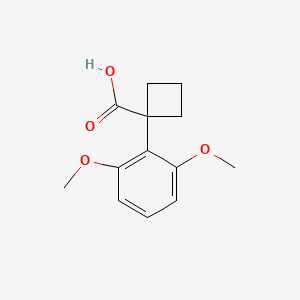
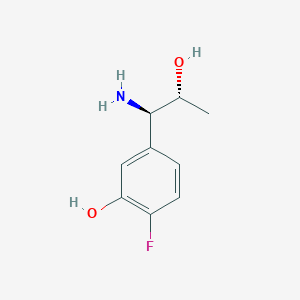
![Pyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B15233916.png)

